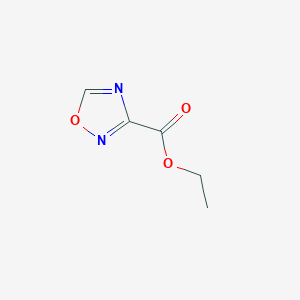![molecular formula C16H20N2O5S B2904580 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2309552-47-2](/img/structure/B2904580.png)
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C16H20N2O5S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines. These compounds exist in equilibrium and have significant implications in the field of organometallic chemistry (Lazareva et al., 2017).
Antioxidant Properties
- Novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives show considerable antioxidant activity. Their synthesis and antioxidant properties were studied, highlighting their potential in the development of new antioxidant agents (Gopi & Dhanaraju, 2020).
Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives have been synthesized and used to create Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, which is critical in biochemistry and pharmacology (Chkirate et al., 2019).
α-Glucosidase Inhibitory Potential
- N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide demonstrate promising α-glucosidase inhibitory potential, indicating their utility in medical chemistry, especially for diabetes management (Iftikhar et al., 2019).
Anticancer Activity
- New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides exhibit notable anticancer activity. Their structural properties and biological evaluations suggest potential applications in cancer treatment (Evren et al., 2019).
Photochemical and Thermochemical Modeling
- Benzothiazolinone acetamide analogs demonstrate significant photochemical and thermochemical properties. They are potential candidates for use in dye-sensitized solar cells (DSSCs), showcasing their utility in renewable energy research (Mary et al., 2020).
In Vitro Metabolism Studies
- N-alkyl-N-(5-isothiazolyl)phenylacetamides undergo metabolism catalyzed by monooxygenase enzymes. These studies are essential in understanding drug metabolism and designing new pharmacological agents (Sheets et al., 1997).
Polymer Science Applications
- Poly[3-(N-succinimido-p-phenylcarboxylate(tetraethoxy)oxy)-4-methylthiophene] can be used to create a variety of polythiophene derivatives with potential applications in high-throughput screening and drug discovery (Bernier et al., 2002).
Synthesis Techniques
- High yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide demonstrates efficient synthesis techniques important in pharmaceutical chemistry (King, 2007).
Food and Organism Studies
- Studies on methylglyoxal in food and organisms provide insights into its effects and applications in nutrition and health sciences (Nemet et al., 2006).
Synthesis and Characterization
- Synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide highlight the importance of chemical synthesis in developing new compounds for various applications (Zhong-cheng & Shu Wan-yin, 2002).
Propiedades
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c19-6-7-22-16(5-8-24-11-16)10-17-14(20)9-18-12-3-1-2-4-13(12)23-15(18)21/h1-4,19H,5-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSNNBMYXFZJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)CN2C3=CC=CC=C3OC2=O)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Prop-2-enoylamino)ethyl]thiophene-2-carboxamide](/img/structure/B2904497.png)
![2-butyl-6-[(2-chloro-4-fluorophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2904501.png)
![2-(3,4-Dimethylphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2904504.png)

![Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2904506.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2904508.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2904510.png)



![N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B2904515.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2904517.png)